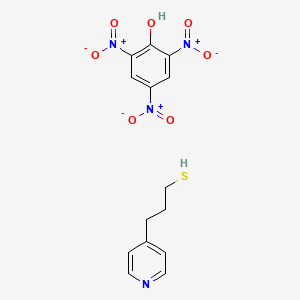
3-Pyridin-4-ylpropane-1-thiol; 2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-pyridin-4-ylpropane-1-thiol is an organic compound with the chemical formula C8H11NS. It is a colorless to light yellow liquid with a peculiar sulfide odor. This compound is soluble in most organic solvents, such as alcohols, ethers, and chloroform . It has various applications in chemical research and industrial production, including its use as a reducing agent, vulcanizing agent, and intermediate for the synthesis of other organic sulfur compounds .
Preparation Methods
3-pyridin-4-ylpropane-1-thiol can be synthesized through several methods. One common method involves the reaction of pyridine with propenethiol under suitable reaction conditions . Industrial production methods often utilize gas phase synthesis over shape-selective catalysts like ZSM-5 zeolite . This method is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
3-pyridin-4-ylpropane-1-thiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions with halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.
Scientific Research Applications
3-pyridin-4-ylpropane-1-thiol has a wide range of scientific research applications:
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: It is used as a corrosion inhibitor and antioxidant in metal surface treatment.
Mechanism of Action
The mechanism of action of 3-pyridin-4-ylpropane-1-thiol involves its interaction with molecular targets and pathways. It can act as a reducing agent, donating electrons to other molecules and thereby altering their chemical properties. This compound can also interact with enzymes and proteins, affecting their activity and function . The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Comparison with Similar Compounds
3-pyridin-4-ylpropane-1-thiol can be compared with other similar compounds, such as pyridine, pyrrole, and pyrimidine derivatives. These compounds share a common aromatic heterocyclic structure but differ in their chemical properties and applications . For example:
Pyridine: Similar in structure but lacks the thiol group, making it less reactive in certain chemical reactions.
Pyrrole: Contains a five-membered ring with nitrogen, differing in its electronic properties and reactivity.
3-pyridin-4-ylpropane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and versatility in various applications.
Properties
CAS No. |
69603-57-2 |
|---|---|
Molecular Formula |
C14H14N4O7S |
Molecular Weight |
382.35 g/mol |
IUPAC Name |
3-pyridin-4-ylpropane-1-thiol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C8H11NS.C6H3N3O7/c10-7-1-2-8-3-5-9-6-4-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6,10H,1-2,7H2;1-2,10H |
InChI Key |
XHRJUOXCKVPRCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CCCS.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















